2-(Dimethylamino)-2-phenylacetic acid chemical properties
2-(Dimethylamino)-2-phenylacetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Dimethylamino)-2-phenylacetic Acid
This guide provides an in-depth exploration of 2-(dimethylamino)-2-phenylacetic acid, a non-proteinogenic α-amino acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical insights into its synthesis, characterization, and potential applications. We will delve into the causality behind synthetic choices and analytical methods, grounding our discussion in established chemical literature.
2-(Dimethylamino)-2-phenylacetic acid, also known as N,N-dimethylphenylglycine, is a derivative of the simplest aromatic amino acid, phenylglycine. The presence of a tertiary amine at the alpha position significantly influences its chemical behavior, particularly its basicity and nucleophilicity, compared to its primary amine counterpart.
The fundamental properties of this compound are summarized below. These parameters are critical for predicting its behavior in various chemical environments, from reaction solvents to physiological media.
| Property | Value | Source |
| IUPAC Name | 2-(dimethylamino)-2-phenylacetic acid | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| CAS Number | 14758-99-7 | [1] |
| Canonical SMILES | CN(C)C(C1=CC=CC=C1)C(=O)O | [1] |
| InChIKey | MLOBRLOZPSSKKO-UHFFFAOYSA-N | [1] |
| Computed XLogP | -0.7 | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8 °C | [2] |
Note: XLogP is a computed value indicating the compound's lipophilicity. A negative value suggests higher hydrophilicity.
Synthesis Pathway: The Modified Strecker Synthesis
The most logical and well-established route to α-amino acids is the Strecker synthesis, first reported in 1850.[3] This versatile method can be adapted to produce N-substituted amino acids, including 2-(dimethylamino)-2-phenylacetic acid. The synthesis is a one-pot, three-component reaction involving an aldehyde (benzaldehyde), an amine (dimethylamine), and a cyanide source, followed by hydrolysis.[3][4][5]
The causality of this pathway is rooted in the electrophilic nature of the aldehyde's carbonyl carbon. The more nucleophilic dimethylamine attacks the carbonyl, leading to an intermediate that dehydrates to form a reactive dimethyliminium ion. This ion is a superior electrophile, readily attacked by the cyanide nucleophile to form the stable α-(dimethylamino)phenylacetonitrile intermediate. The final, irreversible step is the hydrolysis of the nitrile to a carboxylic acid.
Caption: Generalized workflow for the synthesis of 2-(dimethylamino)-2-phenylacetic acid via a modified Strecker synthesis.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative adaptation of the classical Strecker synthesis for the specified product.[4][6][7]
Materials:
-
Benzaldehyde
-
Dimethylamine (e.g., 40% solution in water)
-
Potassium Cyanide (KCN)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Sodium Hydroxide (NaOH)
Procedure:
-
Iminium Ion Formation & Cyanation:
-
In a well-ventilated fume hood, combine benzaldehyde (1.0 eq) and dimethylamine solution (1.1 eq) in a round-bottom flask cooled in an ice bath.
-
Stir the mixture for 20-30 minutes.
-
Slowly add a solution of potassium cyanide (1.1 eq) in water. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE). Addition to an acidic solution will liberate toxic HCN gas.
-
Allow the reaction to stir at room temperature overnight. The formation of the α-aminonitrile may be observed as a separate organic layer or a precipitate.
-
-
Isolation of Intermediate:
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-(dimethylamino)phenylacetonitrile.
-
-
Hydrolysis:
-
Add concentrated hydrochloric acid to the crude aminonitrile.
-
Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully neutralize the acidic solution with NaOH to precipitate the amino acid. The isoelectric point should be targeted for maximum precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the purified 2-(dimethylamino)-2-phenylacetic acid.
-
Spectroscopic and Analytical Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound. While extensive experimental spectra for this specific molecule are not widely published, we can predict the key analytical data based on its structure.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Predicted data for various adducts are presented below, which are invaluable for interpreting experimental results from techniques like ESI-MS.
| Adduct | Predicted m/z |
| [M+H]⁺ | 180.10192 |
| [M+Na]⁺ | 202.08386 |
| [M-H]⁻ | 178.08736 |
| [M]⁺ | 179.09409 |
Data sourced from predicted values.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet around 2.2-2.5 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups of the dimethylamino moiety.
-
A singlet around 4.0-4.5 ppm, integrating to 1 proton, for the α-methine proton (-CH).
-
A multiplet pattern between 7.2-7.5 ppm, integrating to 5 protons, representing the aromatic protons of the phenyl group.
-
A broad singlet at a higher chemical shift (>10 ppm), corresponding to the carboxylic acid proton. This signal is often exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum would be expected to show:
-
A signal for the methyl carbons of the dimethylamino group.
-
A signal for the α-methine carbon.
-
Multiple signals in the aromatic region (approx. 125-140 ppm) for the phenyl ring carbons.
-
A signal at a downfield chemical shift (>170 ppm) for the carbonyl carbon of the carboxylic acid.
-
Reactivity and Potential Applications
The chemical reactivity of 2-(dimethylamino)-2-phenylacetic acid is governed by its three key functional components: the tertiary amine, the carboxylic acid, and the phenyl ring.
Caption: Functional group analysis and associated reactivity of 2-(dimethylamino)-2-phenylacetic acid.
-
Tertiary Amine: The dimethylamino group is basic and can be readily protonated by acids to form hydrochloride or other ammonium salts.[2] This property is crucial for its solubility in aqueous media and is often exploited in drug formulation. The nitrogen's lone pair also makes the α-carbon stereocenter potentially susceptible to racemization under certain conditions.
-
Carboxylic Acid: This group undergoes typical reactions such as esterification with alcohols, conversion to acid chlorides, and amide bond formation with primary or secondary amines.[9] These reactions allow it to be used as a building block for more complex molecules.
-
Applications in Drug Development:
-
pH-Responsive Systems: The dimethylamino moiety provides a pH-sensitive handle. In acidic environments, the amine is protonated, rendering the molecule more water-soluble. This behavior is highly desirable in designing "smart" drug delivery systems that release their payload in specific pH environments, such as different parts of the gastrointestinal tract.[10][11]
-
Synthetic Scaffolding: As a functionalized amino acid, it serves as a valuable chiral or achiral building block in the synthesis of pharmaceuticals and biologically active compounds. The phenylglycine framework is a known structural motif in various active molecules.[12][13]
-
Safety and Handling
Based on data for the hydrochloride salt of the (R)-enantiomer, 2-(dimethylamino)-2-phenylacetic acid should be handled with care.[2]
-
Hazards: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautions:
Always consult the specific Safety Data Sheet (SDS) for the material before use.
Conclusion
2-(Dimethylamino)-2-phenylacetic acid is a fascinating molecule whose properties are dictated by the interplay of its phenyl, tertiary amine, and carboxylic acid functionalities. Its synthesis via an adapted Strecker reaction is straightforward, and its structure provides a versatile platform for further chemical modification. For drug development professionals and researchers, its most compelling feature is the pH-responsive dimethylamino group, which offers significant potential in the design of advanced drug delivery systems and as a key intermediate in organic synthesis. Further experimental investigation into its physicochemical properties and biological activity is warranted to fully unlock its potential.
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The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
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Barrelle, M., Gaude, D., & Salon, M. C. (n.d.). A study on amino acids: synthesis of alpha-aminophenylacetic acid(phenylglycine) and determination of its isoelectric point. Journal of Chemical Education. [Link]
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Casimiro, T., et al. (2011). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. International Journal of Pharmaceutics. [Link]
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